BenchChemオンラインストアへようこそ!

N-Methyl Gatifloxacin HCl

Analytical Chemistry Method Validation Pharmaceutical Quality Control

N-Methyl Gatifloxacin HCl (CAS 114213-77-3) is a process-related impurity of gatifloxacin and a critical, non-substitutable reference standard. Unlike other gatifloxacin-related substances, it exhibits unique chromatographic retention, mass fragmentation, and UV absorbance that are mandatory for accurate ICH Q2(R1) method validation. Using an uncharacterized standard risks inaccurate quantification and regulatory non-compliance. Our ≥95% pure, certified material (CoA included) is specifically designed to quantify this impurity in ANDA submissions, batch release testing, and stability studies. Ensure analytical integrity—procure this discrete standard now.

Molecular Formula C20H25ClFN3O4
Molecular Weight 425.9 g/mol
CAS No. 114213-77-3
Cat. No. B601367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Gatifloxacin HCl
CAS114213-77-3
Molecular FormulaC20H25ClFN3O4
Molecular Weight425.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H24FN3O4.ClH/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27;/h8,10-12H,4-7,9H2,1-3H3,(H,26,27);1H
InChIKeyDLXWMHYQTOUTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Gatifloxacin HCl (CAS 114213-77-3): Technical Primer for Pharmaceutical Impurity Control


N-Methyl Gatifloxacin Hydrochloride (CAS 114213-77-3) is the hydrochloride salt of N-Methyl Gatifloxacin, a synthetic derivative and a known process-related impurity of the fourth-generation fluoroquinolone antibiotic, gatifloxacin . This compound is characterized by the presence of an N-methyl group on the piperazine ring, which is a common structural modification in this class [1]. As an impurity reference standard, its primary application is in analytical chemistry for the development and validation of methods to ensure the quality, safety, and efficacy of gatifloxacin drug substances and finished pharmaceutical products [2]. It is commercially available as a certified reference material from several reputable vendors, typically supplied with a certificate of analysis (CoA) detailing its identity and purity (often ≥95% by HPLC) .

N-Methyl Gatifloxacin HCl: Why Interchangeability with Other Gatifloxacin Impurities Is Scientifically Invalid


In pharmaceutical quality control, the assumption that any gatifloxacin-related impurity can be substituted for another is a fundamental error with potential regulatory and safety consequences. While all are structurally related to the parent drug, each impurity—including N-Methyl Gatifloxacin HCl, the desmethyl analog (DMP), and various degradation products—possesses unique physicochemical properties [1]. These differences directly manifest as distinct chromatographic retention times, unique mass spectrometric fragmentation patterns, and divergent ultraviolet (UV) absorbance characteristics [2]. Consequently, an analytical method validated for one impurity cannot be assumed to be suitable for another. The use of an incorrect or uncharacterized reference standard will lead to inaccurate quantification, potentially masking a failure to meet ICH-defined impurity thresholds [3]. This section details the specific, verifiable properties that distinguish N-Methyl Gatifloxacin HCl and justify its procurement as a discrete, non-substitutable reference material.

N-Methyl Gatifloxacin HCl: A Quantitative Evidence Guide for Analytical Reference Material Selection


Chromatographic Resolution: Relative Retention Time (RRT) of N-Methyl Gatifloxacin HCl vs. Gatifloxacin

As a process-related impurity, N-Methyl Gatifloxacin HCl is chromatographically distinct from its parent drug, gatifloxacin. In standard reversed-phase HPLC methods, the N-methyl derivative exhibits a unique relative retention time (RRT) that is consistently reported to be greater than 0.9 relative to the gatifloxacin peak . This significant difference ensures baseline resolution and enables its specific quantification without interference from the main drug peak. While the absolute RRT is method-dependent, the fundamental separation is a key differentiator from other impurities like the desmethyl analog (DMP), which elutes with a different, method-specific retention time [1].

Analytical Chemistry Method Validation Pharmaceutical Quality Control

Molecular Mass Differentiation: Distinct Mass-to-Charge (m/z) Ratio vs. Parent Drug and Desmethyl Analog

N-Methyl Gatifloxacin possesses a molecular weight (free base: 389.42 g/mol; HCl salt: 425.89 g/mol) that is 14 mass units (a CH₂ group) greater than its close analog, the desmethyl gatifloxacin impurity (DMP) [1]. This mass difference, while small, is unambiguously resolved by modern mass spectrometry (MS), providing a definitive means of identification when coupled with liquid chromatography (LC-MS) [2]. This is in direct contrast to the parent drug, gatifloxacin, which has a molecular weight of 375.39 g/mol [3]. The unique m/z signatures for N-Methyl Gatifloxacin allow for its selective detection and quantification, even in complex matrices containing other structurally related impurities.

Mass Spectrometry Impurity Identification Structural Characterization

Regulatory Threshold: ICH Reporting Threshold for Unidentified Impurities

According to the International Council for Harmonisation (ICH) Q3A guideline, any impurity present at a level greater than the identification threshold (typically 0.10% for a maximum daily dose of ≤2 g) must be identified and, if above the qualification threshold, undergo safety testing [1]. While this is a general guideline, it provides the critical context for the use of N-Methyl Gatifloxacin HCl. Its presence in gatifloxacin drug substance is known [2], and therefore, a high-purity reference standard is required to accurately quantify its level against this 0.10% threshold. The commercial specification for N-Methyl Gatifloxacin HCl reference standards is often ≥95% purity by HPLC, ensuring its suitability for this quantitative task . This is a specific, verifiable requirement that other, non-characterized materials or incorrect impurity standards cannot fulfill.

Regulatory Compliance ICH Guidelines Pharmaceutical Safety

N-Methyl Gatifloxacin HCl: Primary Application Scenarios for Procurement


Analytical Method Development and Validation for Gatifloxacin Impurity Profiling

This is the core application. N-Methyl Gatifloxacin HCl serves as a critical reference standard for developing and validating robust HPLC or UPLC methods. Its unique chromatographic properties, as described in Section 3 (Evidence Item 1), enable scientists to establish system suitability parameters like resolution and relative retention time . This ensures the method can specifically and accurately quantify the N-Methyl impurity in the presence of gatifloxacin and other related compounds, a prerequisite for method validation according to ICH Q2(R1).

Quality Control (QC) Batch Release Testing for Gatifloxacin API and Drug Products

In a GMP quality control laboratory, the certified N-Methyl Gatifloxacin HCl reference standard is indispensable for the routine release testing of every batch of gatifloxacin active pharmaceutical ingredient (API) and finished dosage forms. Its use allows for the direct quantification of this specific impurity against the established acceptance criteria, which are often set in alignment with the ICH Q3A identification threshold of 0.10% [1]. The result is a direct measure of manufacturing consistency and product purity, ensuring patient safety and regulatory compliance.

Stability Studies for Gatifloxacin Drug Products

Forced degradation and long-term stability studies are required to establish a drug product's shelf life. N-Methyl Gatifloxacin HCl is used as a marker compound in these studies to monitor for any increase in its level over time, which could indicate a stability issue with the formulation [2]. Its unique mass signature (Evidence Item 2) allows for its unambiguous detection and quantification using LC-MS, even if it co-elutes with other unknown degradation peaks under certain HPLC conditions.

Abbreviated New Drug Application (ANDA) Submission

For generic pharmaceutical companies developing a gatifloxacin product, a complete and accurate impurity profile is a mandatory part of the ANDA submission. Procuring and using a fully characterized N-Methyl Gatifloxacin HCl reference standard, such as those offered by established vendors, demonstrates to regulatory agencies (e.g., FDA) that the applicant has the necessary analytical control strategy in place to ensure their product matches the quality of the reference listed drug (RLD) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl Gatifloxacin HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.